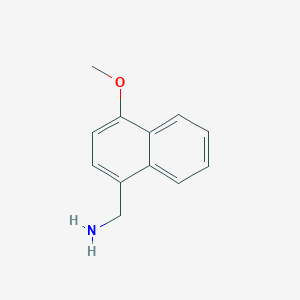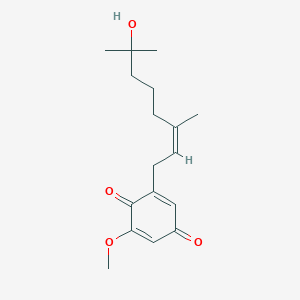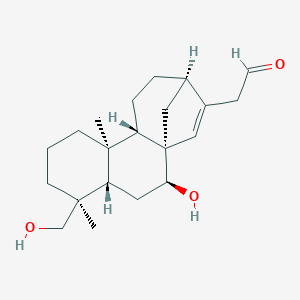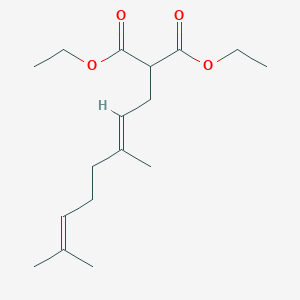
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate, also known as geranyl malonate, is a chemical compound that belongs to the family of malonic acid derivatives. It is widely used in the field of organic synthesis due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate is not fully understood. However, it is believed that it acts as a competitive inhibitor of farnesyltransferase, an enzyme that is involved in the prenylation of proteins. Prenylation is a post-translational modification that is essential for the proper functioning of many proteins. Inhibition of farnesyltransferase by Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate leads to the disruption of prenylation and subsequent inhibition of protein function.
Biochemical and Physiological Effects
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have antifungal and antibacterial properties. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is highly reactive and can easily undergo polymerization, which can affect the accuracy of experimental results. It is also toxic and should be handled with care.
Orientations Futures
There are several future directions for the study of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate. One potential area of research is the development of new synthetic methods for its production. Another area of research is the investigation of its potential therapeutic applications in the treatment of various diseases. Furthermore, the mechanism of action of Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate needs to be further elucidated to better understand its biological effects.
Méthodes De Synthèse
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate can be synthesized through a multistep reaction process. The first step involves the condensation of malonic acid with geraniol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then esterified with ethanol to obtain the final product, Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate.
Applications De Recherche Scientifique
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a precursor in the synthesis of natural products such as terpenoids and steroids. It has also been used as a building block in the synthesis of bioactive molecules with anticancer, antifungal, and antibacterial properties.
Propriétés
Numéro CAS |
19894-79-2 |
|---|---|
Nom du produit |
Diethyl (E)-(3,7-dimethyl-2,6-octadienyl)malonate |
Formule moléculaire |
C17H28O4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
diethyl 2-[(2E)-3,7-dimethylocta-2,6-dienyl]propanedioate |
InChI |
InChI=1S/C17H28O4/c1-6-20-16(18)15(17(19)21-7-2)12-11-14(5)10-8-9-13(3)4/h9,11,15H,6-8,10,12H2,1-5H3/b14-11+ |
Clé InChI |
CNARYHFSSZYVQJ-SDNWHVSQSA-N |
SMILES isomérique |
CCOC(=O)C(C/C=C(\C)/CCC=C(C)C)C(=O)OCC |
SMILES |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)OCC |
SMILES canonique |
CCOC(=O)C(CC=C(C)CCC=C(C)C)C(=O)OCC |
Autres numéros CAS |
19894-79-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



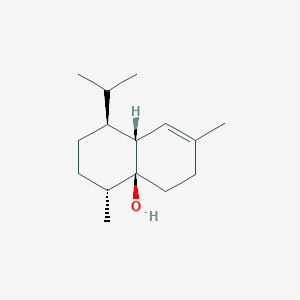


![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
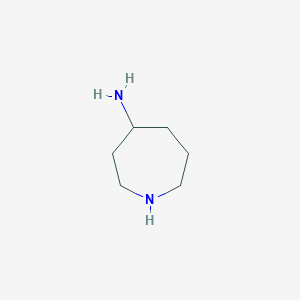
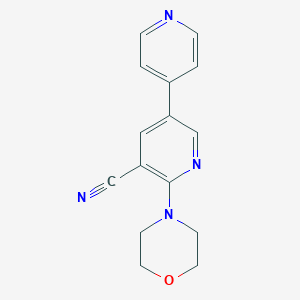

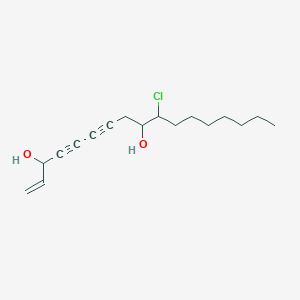
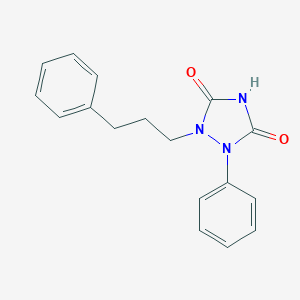
![naphtho[2,1-b]furan-1(2H)-one](/img/structure/B33981.png)
